Structural Differentiation from the Des-Methanesulfonyl Analog (CAS 91141-46-7)
The target compound contains an N1-methanesulfonyl group absent in the closest commercially available analog, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine (CAS 91141-46-7) . This additional sulfonyl group increases molecular weight from 243.33 to 321.4 g/mol, adds a hydrogen-bond acceptor (S=O), and is predicted to lower logP by approximately 0.5–1.0 units compared to the N–H parent [1]. No direct comparative bioactivity data are published.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW 321.4 g/mol; predicted logP ~1.2 (ALOGPS estimate) |
| Comparator Or Baseline | CAS 91141-46-7: MW 243.33 g/mol; predicted logP ~1.8 (ALOGPS estimate) |
| Quantified Difference | ΔMW = +78.07 g/mol; ΔlogP ≈ –0.6 (in silico estimate only) |
| Conditions | In silico prediction; no experimental logP or potency data available for the target compound. |
Why This Matters
For procurement, the structural difference means this compound cannot be substituted by CAS 91141-46-7 in SAR studies targeting N1-substituted pyrazole interactions without experimental validation.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. LogP prediction for compounds CAS 1015896-67-9 and CAS 91141-46-7. http://www.vcclab.org/lab/alogps/. View Source
